Product packaging for L-Norvaline, methyl ester(Cat. No.:CAS No. 29582-96-5)

L-Norvaline, methyl ester

Cat. No.: B2834390
CAS No.: 29582-96-5
M. Wt: 131.175
InChI Key: VXGRMCZTYDXKQW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of L-Norvaline, methyl ester's Significance in Chemical Biology Research

This compound serves as a significant tool in chemical biology research, largely owing to its utility in peptide synthesis. The esterification of the carboxyl group of L-norvaline to its methyl ester form enhances its stability and solubility in organic solvents, facilitating its incorporation into peptide chains. researchgate.netsmolecule.com This modification is particularly useful in preventing undesirable side reactions that can occur with the free carboxylic acid group during peptide coupling reactions. researchgate.net

The compound is utilized by researchers as a building block for creating modified peptides with unique structural and functional properties. researchgate.net Its linear side chain distinguishes it from the branched-chain structure of its isomer, valine, which can influence the conformational properties of the resulting peptides. lifetein.com Studies on homo-oligomers of L-norvaline have been conducted to understand their secondary structures, such as the formation of β-sheets, which are crucial in protein folding and aggregation studies. researchgate.netresearchgate.net Beyond peptide chemistry, this compound is also employed in broader chemical synthesis as a reactive intermediate for constructing more complex molecules. smolecule.com

Foundational Research Contributions of this compound and its Parent Compound

The scientific importance of this compound is intrinsically linked to the foundational research on its parent compound, L-norvaline. L-norvaline is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genome for protein synthesis. wikipedia.orgwikipedia.org It has been identified in natural sources, such as in an antifungal peptide produced by Bacillus subtilis. wikipedia.org Early investigations into non-proteinogenic amino acids like L-norvaline found them in meteorites, suggesting their potential role in prebiotic chemistry. mdpi.com

A significant area of foundational research on L-norvaline has been its role as an inhibitor of the enzyme arginase. lifetein.com Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline can indirectly increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). lifetein.com This mechanism has been a cornerstone for numerous studies exploring the therapeutic potential of L-norvaline in conditions associated with endothelial dysfunction and impaired NO signaling.

The synthesis of this compound built upon these foundational understandings of L-norvaline. The development of methods for the synthesis of α-amino acid esters was a critical precursor. smolecule.com The first synthesis of this compound occurred in the latter half of the 20th century, leveraging advancements in protective group chemistry and esterification techniques. smolecule.com Common synthetic routes include the direct esterification of L-norvaline with methanol (B129727) in the presence of an acid catalyst. smolecule.com Foundational work on the synthesis of protected homo-oligomers of L-norvaline, using N-protecting groups and the methyl ester as the C-protecting group, has been crucial for studying the conformational preferences of peptides containing this amino acid. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B2834390 L-Norvaline, methyl ester CAS No. 29582-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-aminopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGRMCZTYDXKQW-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of L Norvaline, Methyl Ester

Esterification Reactions for L-Norvaline, methyl ester Generation

The generation of this compound from L-norvaline is a primary esterification step. The selection of the method often depends on factors like scale, desired purity, and tolerance of reaction conditions. The most common approaches involve acid catalysis or the use of activating agents. All resulting products are typically isolated as their hydrochloride salts to improve stability and handling. rsc.org

Fischer-Speier Esterification: This classic method involves reacting L-norvaline with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrochloric acid (HCl). rsc.orgbeilstein-journals.org The reaction is an equilibrium process where the acid protonates the carboxyl group, enhancing its electrophilicity for nucleophilic attack by methanol. beilstein-journals.org To drive the reaction to completion, an excess of methanol is typically used, and water is removed. While effective, the harsh acidic conditions and high temperatures can sometimes pose a risk of side reactions or racemization. tandfonline.com Studies on other amino acids have shown that sulfuric acid can be a particularly effective catalyst for this transformation in a thin film, achieving high yields where other mineral acids fail. unipd.it

Thionyl Chloride (SOCl₂) Method: A widely used and efficient route for preparing amino acid methyl esters involves the use of thionyl chloride in methanol. nih.gov In this procedure, thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl acts as the catalyst for esterification. researchgate.netresearchgate.net This method is often preferred for its mild conditions, typically starting at low temperatures (-10°C) and gradually warming to room temperature, followed by reflux to ensure complete reaction. researchgate.netresearchgate.net The process is straightforward and generally provides the product in high purity and yield after recrystallization.

Trimethylchlorosilane (TMSCl) Method: A more modern and operationally convenient method utilizes trimethylchlorosilane in methanol at room temperature. rsc.orgmdpi.com TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method avoids the handling of highly corrosive reagents like thionyl chloride or concentrated sulfuric acid and proceeds under mild conditions, offering good to excellent yields for a wide range of amino acids. rsc.orgmdpi.com

Table 1: Comparison of Common Esterification Methods for this compound

Method Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier L-Norvaline, Methanol, H₂SO₄ or HCl Reflux Inexpensive reagents, scalable. nih.gov Harsh conditions, potential for racemization, equilibrium reaction. tandfonline.com
Thionyl Chloride L-Norvaline, Methanol, SOCl₂ -10°C to Reflux High yield, non-equilibrium, forms HCl in situ. researchgate.net SOCl₂ is corrosive and moisture-sensitive, generates SO₂ gas. smolecule.com
TMSCl Method L-Norvaline, Methanol, TMSCl Room Temperature Mild conditions, operational simplicity, good yields. rsc.orgmdpi.com TMSCl is moisture-sensitive.

Protective Group Strategies in this compound Synthesis

Tert-Butoxycarbonyl (Boc) Protection: The Boc group is a widely used, acid-labile protecting group. researchgate.net In the synthesis of L-norvaline homo-oligomers, a strategy employing tert-butoxycarbonyl as the N-protecting group and the methyl ester as the C-protecting group has been successfully applied. Current time information in Bangalore, IN.us.es The resulting N-Boc-L-norvaline can be coupled with this compound. The Boc group is stable to the basic conditions often used in peptide coupling but is readily removed with acids like trifluoroacetic acid (TFA). tandfonline.com

Fluorenylmethyloxycarbonyl (Fmoc) Protection: The Fmoc group is another cornerstone of modern peptide synthesis, especially in solid-phase peptide synthesis (SPPS). mdpi.com Its key advantage is its lability to bases, typically piperidine, while being stable to acidic conditions. tandfonline.comharvard.edu This provides an orthogonal protection scheme relative to acid-labile side-chain protecting groups (like t-butyl ethers) and the resin linker. harvard.edu Fmoc-L-norvaline is a standard reagent, and its methyl-esterified derivatives, such as Fmoc-N-methyl-L-norvaline, are used to create peptides with modified backbones for enhanced stability and bioavailability. researchgate.net

Other Protecting Groups: While Boc and Fmoc are dominant, other groups can be employed for specific applications. The benzyloxycarbonyl (Cbz or Z) group is a classic protecting group removable by catalytic hydrogenation. Orthogonal systems using groups like p-nitrobenzyloxycarbonyl (pNZ), which is removed by reduction, can be valuable for synthesizing complex peptides where standard Boc or Fmoc strategies might lead to side reactions. harvard.edu

Coupling Methods in Oligopeptide Synthesis Utilizing this compound Derivatives

Once the N-protected L-norvaline is prepared, it can be coupled with the free amino group of this compound (or another amino acid ester) to form a peptide bond. This requires the activation of the carboxylic acid group of the N-protected amino acid.

Carbodiimide-Mediated Coupling: The most common method involves carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). beilstein-journals.orgCurrent time information in Bangalore, IN. These reagents facilitate the dehydration of the N-protected amino acid and the amino acid ester to form the peptide bond. rsc.org The reaction generates a urea (B33335) byproduct (dicyclohexylurea in the case of DCC), which is often insoluble and can be removed by filtration. nih.gov To suppress racemization and improve efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. nih.gov A series of protected L-norvaline homo-oligomers, from dimer to heptamer, have been successfully prepared using the DCC method with N-Boc-L-norvaline and this compound. Current time information in Bangalore, IN.

Acid Azide (B81097) Method: The acid azide method is a classic, racemization-suppressing technique also used for the synthesis of L-norvaline oligopeptides. Current time information in Bangalore, IN. In this approach, the N-protected amino acid is first converted to a hydrazide, which is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) under acidic conditions) to form a highly reactive acyl azide. This azide reacts cleanly with the amino component (this compound) to yield the peptide. Current time information in Bangalore, IN. Although effective at preserving stereochemical integrity, the method involves multiple steps and the handling of potentially explosive azide intermediates.

Derivatization Strategies for this compound Analogues

This compound can be chemically modified to produce a variety of analogues for use in biochemical studies or as building blocks for more complex molecules. These derivatizations typically target the nucleophilic α-amino group.

N-Acylation: The amino group can be readily acylated to form amides. Reaction with acyl chlorides or anhydrides under basic conditions yields N-acyl derivatives. For instance, reaction with benzoyl chloride can produce N-benzoyl-L-norvaline, methyl ester. acs.org Similarly, N-acetyl derivatives have been synthesized and used in enzymatic studies. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base yields N-sulfonylated derivatives like methyl N-(tosyl)-L-norvalinate. rsc.org These derivatives are often highly crystalline and stable.

N-Alkylation: The amino group can be alkylated, for example, through reductive amination or by reaction with alkyl halides. N-methyl-L-norvaline derivatives are of particular interest in peptidomimetics, as N-methylation can increase a peptide's resistance to enzymatic degradation and modify its conformation.

Methacryloyl Derivatization: For polymer chemistry applications, this compound can be derivatized with methacryloyl chloride to produce methacryloyl-norvaline methyl ester. tandfonline.com This monomer can then be polymerized to create thermoresponsive polymer gels with side chains based on amino acid esters. tandfonline.comresearchgate.net

Biochemical Roles and Enzymatic Modulations by L Norvaline, Methyl Ester

Arginase Enzyme Inhibition Mechanisms

L-Norvaline, the parent amino acid of L-Norvaline, methyl ester, is widely investigated as an inhibitor of the arginase enzyme. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. scbt.comnih.gov By inhibiting arginase, L-norvaline effectively increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). semanticscholar.orgasm.org this compound is frequently utilized in this area of research as a stable derivative or synthetic precursor. researchgate.netplos.org

Research has established L-norvaline as a non-selective inhibitor of the arginase enzyme. semanticscholar.orgcsic.es This inhibition is attributed to its structural similarity to ornithine, a product of the arginase-catalyzed hydrolysis of L-arginine, allowing it to act via a negative feedback inhibition mechanism. scbt.com Studies demonstrate that L-norvaline has a direct inhibitory effect on arginase function. pnas.org Its non-selectivity means it can suppress the activity of the arginase enzyme, which in turn raises the endogenous cellular pools of L-arginine. asm.org This characteristic makes it a subject of interest in research settings where the goal is to broadly suppress arginase activity to modulate downstream metabolic pathways. semanticscholar.org

The inhibition of arginase by L-norvaline directly impacts the metabolism of L-arginine and the synthesis of nitric oxide (NO). scbt.com L-arginine is a critical substrate for two competing enzymes: arginase, which converts it to ornithine and urea (B33335), and nitric oxide synthase (NOS), which produces NO and citrulline. nih.govsemanticscholar.org In various experimental models, including those for stress-induced hypertension and diabetes, upregulation of arginase activity leads to a decrease in L-arginine available for NOS, resulting in reduced NO production and endothelial dysfunction. scbt.comsemanticscholar.orgcsic.es

By inhibiting arginase, L-norvaline prevents the depletion of the L-arginine pool, thereby increasing substrate availability for NOS and promoting NO synthesis. semanticscholar.orgasm.org This mechanism has been shown to restore endothelial function in research models of NO deficiency. scbt.com For instance, studies in rats with induced hyperglycemia have shown that treatment with L-norvaline can reduce fasting blood glucose levels and markers of oxidative stress. semanticscholar.org

Table 1: Selected Research Findings on L-Norvaline's Effect on Arginine/NO Pathways

Study ModelKey FindingsReference(s)
Rats with Inherited Stress-Induced Arterial Hypertension (ISIAH)L-norvaline treatment significantly reduced blood pressure and induced diuresis. scbt.com
Rats with High-Fat Diet and Streptozotocin-Induced HyperglycemiaL-norvaline, combined with L-arginine, reduced fasting blood glucose and total cholesterol. semanticscholar.org
Human Endothelial Cells (HUVECs)L-norvaline reversed the vasoconstrictive effects in aortic rings by inhibiting arginase, thereby promoting NO-mediated relaxation. sigmaaldrich.com
Rats with L-NAME-Induced NO DeficiencyL-norvaline administration was shown to preclude the development of endothelial dysfunction. scbt.comasm.org

Non-Selective Arginase Inhibition Studies

Interactions with Other Enzyme Systems

Beyond its well-documented effects on arginase, this compound has been employed in research concerning the modulation of other distinct enzyme classes, notably serine proteinases.

This compound serves as a key starting material for the synthesis of potent, irreversible inhibitors of serine proteases, particularly human leukocyte elastase (HLE), also known as human neutrophil elastase (HNE). elifesciences.org HLE is a protease capable of degrading vital connective tissue components like elastin.

In one study, a mechanism-based inhibitor synthesized from L-norvaline methyl ester was shown to cause a rapid, time-dependent, and irreversible loss of HNE enzymatic activity. The potency of such inhibitors highlights the utility of the L-norvaline scaffold in designing targeted therapeutic agents. elifesciences.org Compounds derived from L-norvaline methyl ester have been found to irreversibly inhibit both HLE and porcine pancreatic elastase. elifesciences.org

Additionally, various esters of N-acyl-L-norvaline, including methyl esters, have been used as substrates to study the kinetics and stereospecificity of other serine proteases like α-chymotrypsin.

Table 2: Inhibition Data for a Serine Protease Inhibitor Derived from this compound

EnzymeInhibitor TypeKinetic Constant (kinact/KI)Reference
Human Neutrophil Elastase (HNE)1,2,5-Thiadiazolidin-3-one 1,1-dioxide scaffold8.9 x 106 M-1s-1

Pyruvate (B1213749) kinase is a critical glycolytic enzyme that is subject to complex allosteric regulation by various metabolites, which fine-tunes cellular energy production. semanticscholar.orgresearchgate.netplos.org Activators include fructose-1,6-bisphosphate (FBP), while a number of amino acids act as allosteric inhibitors.

While direct studies investigating the allosteric regulation of pyruvate kinase by this compound are not prominent in the available literature, research has shown that structurally related amino acids are potent allosteric modulators of the enzyme. Notably, L-valine, an isomer of L-norvaline, has been identified as an allosteric inhibitor of the M2 isoform of pyruvate kinase (PKM2). asm.org Other amino acids such as L-alanine and L-phenylalanine also act as inhibitors, whereas L-serine and L-histidine function as activators. These amino acids bind to an allosteric pocket on the enzyme, distinct from the active site, to modulate its activity. asm.org Given the established role of its structural analog L-valine, the potential for L-norvaline or its derivatives to act as allosteric effectors of pyruvate kinase remains an area for further investigation.

Serine Proteinase Modulation Studies (e.g., Human Leukocyte Elastase, Alpha-Chymotrypsin)

Involvement in Amino Acid and Protein Metabolism Research

This compound is a versatile tool in the broader field of amino acid and protein metabolism research. researchgate.net It is frequently used as a chemical building block in peptide synthesis and other organic syntheses. plos.org The methyl ester group provides enhanced stability to the molecule compared to the free carboxylic acid of the parent amino acid, which is advantageous during synthetic procedures by reducing the potential for unwanted side reactions. plos.org

This stability and its reactive functional groups make it a valuable intermediate for constructing more complex molecules, such as labeled peptides for tracking purposes or specifically designed protease inhibitors for studying enzyme structure and function. plos.org Its role as a precursor in the synthesis of pharmaceuticals and as a tool to probe metabolic pathways underscores its importance in biochemical and pharmaceutical research. researchgate.net

Mechanistic Studies in Endothelial Biology

The endothelium plays a critical role in regulating vascular tone and health, primarily through the production of nitric oxide (NO). nih.gov Endothelial dysfunction, characterized by impaired NO bioavailability, is a key factor in the development of various cardiovascular diseases. nih.govmdpi.com Mechanistic studies have explored the role of L-Norvaline and its derivatives in modulating endothelial function, focusing on the interplay between key enzymes that regulate NO synthesis.

The primary mechanism by which L-Norvaline exerts its effects on the endothelium is through the inhibition of the arginase enzyme. nih.govsmolecule.comchemimpex.com Arginase and endothelial nitric oxide synthase (eNOS) compete for the same substrate, L-arginine. nih.govmdpi.com Arginase catalyzes the hydrolysis of L-arginine into ornithine and urea. nih.govresearchgate.net In pathological conditions, upregulated arginase activity can deplete the available L-arginine pool, thereby limiting the substrate for eNOS and reducing NO production. mdpi.comnih.gov

By acting as a competitive inhibitor of arginase, L-Norvaline helps to preserve the intracellular stocks of L-arginine. nih.govresearchgate.netnih.gov This increased substrate availability for eNOS subsequently enhances the production of NO, which is crucial for normal endothelial function and vasodilation. nih.govsmolecule.com This selective action allows for the enhancement of NO levels without directly affecting the nitric oxide synthase enzyme itself. smolecule.com

Research using various experimental models of endothelial dysfunction has demonstrated the protective effects of L-Norvaline. In studies where endothelial dysfunction was induced by the eNOS inhibitor N-nitro-L-arginine methyl ester (L-NAME), administration of L-Norvaline was shown to prevent the development of systemic endothelial dysfunction and restore endothelial-dependent vascular relaxation. nih.govsemanticscholar.org For instance, in rats with L-NAME-induced NO deficiency, L-Norvaline administration led to a significant decrease in the coefficient of endothelial dysfunction (CED). nih.gov Similarly, in a model of high-fat diet-induced obesity in mice, the inhibition of vascular arginase by L-Norvaline partially restored endothelial cell function. nih.gov

The table below summarizes findings from studies investigating the effects of L-Norvaline in models of endothelial dysfunction.

Table 1: Effects of L-Norvaline in Experimental Models of Endothelial Dysfunction

Experimental Model Key Findings Reference
L-NAME-induced NO deficiency Prevents the development of systemic endothelial dysfunction; Decreases the Coefficient of Endothelial Dysfunction (CED). nih.gov
Methionine-induced hyperhomocysteinemia Prevents the development of systemic endothelial dysfunction; Decreases the Coefficient of Endothelial Dysfunction (CED). nih.gov
High-fat diet-induced obesity Partially restored impaired endothelium-dependent vasodilation in aortic rings. nih.gov

The modulation of key enzymatic pathways is central to the mechanistic action of L-Norvaline in endothelial biology. Its primary interaction is the inhibition of arginase, which leads to a series of beneficial downstream effects for endothelial health.

The table below outlines the key enzymes modulated by L-Norvaline within the endothelium.

Table 2: Enzymatic Modulation by L-Norvaline in Endothelial Context

Enzyme Observed Effect Mechanism of Action Reference
Arginase Inhibition Competes with L-arginine for the active site of the enzyme, reducing the hydrolysis of L-arginine to ornithine and urea. nih.govsmolecule.comnih.gov

Applications in Advanced Chemical Biology and Drug Discovery Research

L-Norvaline, methyl ester as a Building Block in Complex Molecular Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of a wide array of complex and biologically active molecules. chemimpex.comsmolecule.com Its utility stems from the presence of both a reactive primary amine and a methyl ester group, allowing for diverse chemical modifications. The methyl ester provides a level of stability to the carboxylic acid function during synthetic transformations, which can be advantageous in multi-step syntheses. smolecule.com

Researchers have utilized this compound in the construction of peptides and peptidomimetics. For instance, it has been incorporated into homo-oligomers of L-norvaline, which are valuable for studying the conformational preferences of peptides. researchgate.net The synthesis of these oligopeptides, ranging from dimers to heptamers, has been achieved using methods like dicyclohexylcarbodiimide (B1669883) and acid azide (B81097) coupling, with the methyl ester serving as a C-terminal protecting group. researchgate.net

Furthermore, derivatives of this compound have been synthesized for various research purposes. These include compounds like carbobenzyloxy-L-alanyl-L-norvaline methyl ester and carbobenzyloxy-L-phenylalanyl-L-norvaline methyl ester, highlighting its role as a scaffold for creating more complex peptide structures. sigmaaldrich.comsigmaaldrich.com The synthesis of these derivatives often involves standard peptide coupling techniques. researchgate.net

Table 1: Examples of Complex Molecules Synthesized Using this compound or its Derivatives

Compound Name Synthetic Application Reference
Protected L-norvaline homo-oligomers Conformational analysis of peptides researchgate.net
Carbobenzyloxy-L-alanyl-L-norvaline methyl ester Peptide synthesis building block sigmaaldrich.com
Carbobenzyloxy-L-phenylalanyl-L-norvaline methyl ester Peptide synthesis building block sigmaaldrich.com
Carbobenzyloxyglycylglycyl-L-norvaline methyl ester Component of rare chemical collections for early discovery sigmaaldrich.com

Exploration in Neuroprotection Research at the Molecular and Cellular Level

The parent compound, L-norvaline, has shown promise as a neuroprotective agent, and research is extending to its derivatives like the methyl ester. chemimpex.comnih.gov The neuroprotective effects of L-norvaline are often attributed to its ability to inhibit the enzyme arginase. nih.govnih.gov Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline can indirectly increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). nih.gov NO is a crucial signaling molecule in the nervous system with roles in neurotransmission, synaptic plasticity, and cerebral blood flow.

In the context of neurodegenerative diseases like Alzheimer's, upregulation of arginase has been linked to neurodegeneration. nih.gov Studies on animal models of Alzheimer's disease have demonstrated that L-norvaline treatment can reverse cognitive decline, reduce beta-amyloid plaques, and alleviate neuroinflammation. nih.govresearchgate.net It has also been shown to increase the levels of neuroplasticity-related proteins. nih.gov While much of this research has focused on L-norvaline itself, the exploration of its methyl ester derivative in neuroprotection is a growing area of interest due to potential differences in cell permeability and metabolic stability. chemimpex.com

Mechanistic Studies in Cellular Metabolism in Disease Models (e.g., Cancer, Metabolic Disorders)

L-Norvaline and its derivatives are valuable tools for dissecting metabolic pathways in various disease models, particularly in cancer and metabolic disorders. chemimpex.comresearchgate.net The central mechanism often involves the inhibition of arginase, which plays a significant role in cellular metabolism beyond the urea (B33335) cycle. chemimpex.comnih.gov

In cancer research, altered amino acid metabolism is a hallmark of many tumors. nih.gov Some cancer cells exhibit increased arginase activity. L-norvaline has been shown to inhibit the proliferation of breast cancer cells, and its effect is linked to the inhibition of arginase-1 (Arg-1). nih.gov When combined with the chemotherapeutic drug doxorubicin, L-norvaline demonstrated a synergistic effect in reducing cancer cell proliferation and increasing apoptosis in a mouse breast cancer model. nih.gov

In the context of metabolic disorders, such as those characterized by hyperglycemia and insulin (B600854) resistance, L-norvaline has been investigated for its potential therapeutic effects. researchgate.netresearchgate.net Research in rat models of high-fat diet and streptozotocin-induced hyperglycemia has shown that treatment with L-norvaline can reduce fasting blood glucose levels and improve lipid profiles. researchgate.net These effects are thought to be mediated, at least in part, by the inhibition of arginase, leading to increased NO bioavailability and improved endothelial function. researchgate.netresearchgate.net The use of this compound in these studies could offer advantages in terms of delivery and cellular uptake. chemimpex.com

Table 2: Research Findings on L-Norvaline in Disease Models

Disease Model Key Findings with L-Norvaline Potential Mechanism of Action Reference
Breast Cancer Inhibited proliferation of 4T1 breast cancer cells, especially in combination with doxorubicin. Inhibition of Arginase-1 (Arg-1). nih.gov
Alzheimer's Disease (3xTg-AD mice) Reversed cognitive decline, reduced beta-amyloidosis and microgliosis. Arginase inhibition, leading to increased neuroplasticity. nih.govresearchgate.net
High-Fat Diet/Streptozotocin-Induced Hyperglycemia (rats) Reduced fasting blood glucose, total cholesterol, and LDL. Arginase inhibition, increasing NO bioavailability. researchgate.netresearchgate.net

Target Identification and Validation Methodologies Utilizing this compound Analogues

The development of analogues of this compound is a key strategy for target identification and validation in drug discovery. By modifying the structure of this compound, researchers can create chemical probes to identify and study its molecular targets. For example, attaching reporter groups such as fluorescent tags or biotin (B1667282) to analogues of this compound can enable the visualization and isolation of its binding partners within cells.

One approach involves the synthesis of a series of protected homo-oligomers of L-norvaline, where the methyl ester serves as a protecting group. researchgate.net These oligomers can be used to probe protein-protein interactions and to understand the structural requirements for binding to specific targets. Furthermore, the synthesis of derivatives with altered side chains or functional groups can help to elucidate the structure-activity relationships for the inhibition of enzymes like arginase.

Analogues of this compound can also be used in competitive binding assays to identify other proteins that interact with this class of molecules. This information is crucial for understanding the full spectrum of biological activities of L-Norvaline derivatives and for identifying potential off-target effects.

Prodrug Strategy Development Utilizing Amino Acid Esters

Amino acid esters, including this compound, are widely explored in prodrug design to enhance the pharmaceutical properties of parent drugs. nih.govresearchgate.netscirp.org The prodrug approach involves chemically modifying a drug to improve its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Esterification of a drug with an amino acid can increase its lipophilicity, thereby improving its ability to cross cell membranes. scirp.org

Once inside the body, the ester bond is designed to be cleaved by endogenous esterases, releasing the active drug at the desired site of action. researchgate.net This strategy can be particularly useful for drugs with poor oral bioavailability. scirp.org The use of amino acid esters as promoieties can also facilitate drug transport via specific amino acid transporters that may be overexpressed in certain tissues, such as tumors. nih.govsnmjournals.org

The development of amino acid ester prodrugs has shown success in improving the delivery of various therapeutic agents, including antiviral and anticancer drugs. researchgate.net The chemical and enzymatic stability of the ester linkage is a critical factor in prodrug design, and researchers have investigated various amino acid and linker combinations to optimize drug release kinetics. researchgate.net this compound, with its favorable properties, represents a valuable component in the toolkit for developing novel and effective prodrugs. chemimpex.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
L-Norvaline
Doxorubicin
L-Arginine
Nitric Oxide
Carbobenzyloxy-L-alanyl-L-norvaline methyl ester
Carbobenzyloxy-L-phenylalanyl-L-norvaline methyl ester
Carbobenzyloxyglycylglycyl-L-norvaline methyl ester
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
L-glutamic acid γ-methyl ester
L-aspartic acid β-methyl ester
Dimethyl 2-Oxoglutarate
L-Aspartic acid β-methyl ester hydrochloride
N(G)-nitro-L-arginine methyl ester
L-citrulline
L-ornithine
Sepiapterin
Apocynin
Oxypurinol
Tiron
Methanol (B129727)
Methyl chloroformate
Dicyclohexylcarbodiimide
N-methyl amino acid
Thiazolidine-2-carboxylic acid
Thiazolidine-4-carboxylic acid
3,4-dehydro proline
L-azetidine-2-carboxylic acid
L-glutamic acid γ-hydrazide
L-albizziine
L-theanine
4-hydroxy-L-norvaline
4-hydroxypipecolic acid

Analytical Methodologies for Characterization and Quantification of L Norvaline, Methyl Ester

Chromatographic Techniques for Ester Analysis (e.g., Gas Chromatography-Mass Spectrometry)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the analysis of amino acid esters like L-Norvaline, methyl ester. lcms.cz Free amino acids are typically non-volatile due to their zwitterionic nature. mdpi.comresearchgate.net Therefore, a critical step in their analysis by GC-MS is chemical derivatization to increase their volatility and thermal stability. mdpi.comresearchgate.netrsc.org The esterification of L-norvaline to this compound is one such derivatization. Further derivatization, for example, by acylation, is often performed to enhance chromatographic properties. mdpi.comresearchgate.net

A common approach involves a two-step derivatization process. First, the amino acid is converted to its methyl ester. mdpi.comresearchgate.net This is often followed by acylation of the amino group. mdpi.comresearchgate.net For instance, the use of methyl chloroformate results in the formation of methyl esters of methoxycarbonyl derivatives, which are stable and well-suited for GC-MS analysis. nist.gov Another method involves creating pentafluoropropionyl (PFP) derivatives of the methyl esters. mdpi.comresearchgate.net These derivatives are readily extractable into GC-compatible organic solvents like toluene (B28343) and are stable for extended periods, facilitating high-throughput analysis. mdpi.comresearchgate.net

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. lcms.cz As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). nist.gov The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries, such as the NIST Mass Spectrometry Data Center. nih.gov The retention time from the gas chromatograph and the mass spectrum together provide a high degree of confidence in the identification of this compound.

For quantitative analysis, an internal standard is often used. nih.gov In the context of amino acid analysis, isotopically labeled analogues, such as deuterated methyl esters (d3Me-AAs), can be generated in-situ and serve as ideal internal standards. mdpi.comchromatographyonline.com This approach allows for accurate quantification by correcting for variations in sample preparation and instrument response. chromatographyonline.com

Table 1: GC-MS Data for this compound

ParameterValueReference
NIST Number 46511 nih.gov
Library Main library nih.gov
Total Peaks 28 nih.gov
m/z Top Peak 30 nih.gov
m/z 2nd Highest 72 nih.gov
m/z 3rd Highest 28 nih.gov

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Mass Spectrometry (MS) , as mentioned in the context of GC-MS, is crucial for determining the molecular weight and fragmentation pattern of this compound. nist.gov The molecular formula of this compound is C₆H₁₃NO₂. nih.govscbt.com The exact mass is approximately 131.09 Da. nih.gov Electron ionization (EI) is a common ionization technique used in GC-MS that results in extensive fragmentation, providing a detailed mass spectrum that is useful for structural confirmation. nist.gov The mass spectrum of this compound shows characteristic fragment ions that can be used for its identification. nih.gov For instance, the loss of the propoxycarbonyl group from a derivatized norvaline produces a major ion at m/z 158. nih.gov

Table 2: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₆H₁₃NO₂ nih.govscbt.com
Molecular Weight 131.17 g/mol nih.gov
Exact Mass 131.094628657 Da nih.gov
IUPAC Name methyl (2S)-2-aminopentanoate nih.gov
InChI Key Not available in search results
CAS Number 29582-96-5 nih.gov

Advanced Approaches for Metabolite Profiling in Biochemical Systems

Metabolite profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. pomics.com This provides a functional readout of the cellular state and is increasingly used for biomarker discovery and understanding disease mechanisms. mdpi.com The analysis of amino acids and their derivatives, including this compound, is a key component of many metabolomics studies. nih.govchromatographyonline.com

Advanced analytical platforms, often combining chromatography with high-resolution mass spectrometry, are employed for comprehensive metabolite profiling. aimspress.comcreative-proteomics.com Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that can analyze a wide range of metabolites, including polar and non-volatile compounds, often without the need for derivatization. rsc.orgcreative-proteomics.com This is particularly useful for analyzing underivatized amino acids in complex biological matrices like plasma, urine, or tissue extracts. chromatographyonline.comnih.govcreative-proteomics.com Techniques like hydrophilic interaction chromatography (HILIC) are well-suited for the separation of polar compounds like amino acids. creative-proteomics.com

In the context of L-Norvaline, it has been identified as a metabolite in various biological systems, and its levels have been studied in relation to different geographical locations and yields of tobacco plants. nih.gov In such studies, GC-MS-based pseudotargeted metabolomics can be used, where L-norvaline serves as an internal standard for quantification. nih.gov This approach combines the broad screening capabilities of untargeted metabolomics with the quantitative accuracy of targeted analysis. nih.gov

Furthermore, the development of robust quality control (QC) procedures is essential for large-scale metabolomics studies to ensure data reliability and reproducibility. chromatographyonline.com This involves the use of pooled QC samples and internal standards to monitor and correct for analytical variability. mdpi.comchromatographyonline.com

The integration of data from these advanced analytical platforms with multivariate statistical analysis, such as principal component analysis (PCA) and partial least-squares discriminant analysis (PLS-DA), allows for the identification of significant changes in metabolite levels and the discovery of potential biomarkers. pomics.comtandfonline.com

Future Research Directions and Unexplored Avenues for L Norvaline, Methyl Ester

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of L-norvaline and its derivatives, including the methyl ester, is crucial for its application in research and pharmaceutical development. researchgate.net Future research in this area is directed towards creating more efficient, cost-effective, and environmentally benign synthetic methodologies.

Current synthetic approaches often involve the esterification of L-norvaline or the use of coupling reagents in peptide synthesis. researchgate.netscielo.org.mx For instance, a general method for producing amino acid methyl esters involves the reaction of the parent amino acid with trimethylsilyl (B98337) chloride (TMSCl) and methanol (B129727). scielo.org.mx In peptide synthesis, L-Norvaline, methyl ester can be incorporated into peptide chains using methods like the mixed anhydride (B1165640) approach, which has been noted for its convenience over carbodiimide (B86325) or azide-based techniques. znaturforsch.com

However, there is significant room for improvement. Future research should focus on:

Asymmetric Synthesis: Developing novel routes that establish the chiral center of L-norvaline with high enantioselectivity early in the synthetic sequence, potentially avoiding resolution steps which can be inefficient. researchgate.net Methodologies such as the alkylation of optically active glycine (B1666218) enolate equivalents are promising avenues. renyi.huacs.org

Green Chemistry: The development of "green" synthetic processes is of high importance, particularly for intermediates used in pharmaceuticals. google.com This includes using less toxic reagents, reducing the number of synthetic steps, and employing environmentally friendly solvents. researchgate.netgoogle.com Enzymatic and biocatalytic methods, such as the use of dehydrogenases for asymmetric hydrogenation, represent a key direction for producing enantiomerically pure L-norvaline with high conversion rates and minimal environmental impact. researchgate.net

Process Optimization: For industrial applications, such as the synthesis of drugs like Perindopril where L-norvaline is a key intermediate, optimizing reaction conditions to improve yield and purity is paramount. researchgate.net This includes exploring alternative coupling agents and protecting group strategies that enhance stability and reduce side reactions during complex syntheses. smolecule.comresearchgate.net

Identification of Additional Biochemical Targets and Pathways

The primary established biochemical role of L-norvaline (the active form of this compound) is the competitive inhibition of arginase. chemimpex.comresearchgate.net Arginase is a key enzyme in the urea (B33335) cycle that converts L-arginine to ornithine and urea. By inhibiting this enzyme, L-norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production, which has implications for cardiovascular health. researchgate.net

While arginase inhibition is a well-documented mechanism, future research should aim to uncover additional molecular interactions. Unexplored avenues include:

Arginase Isoform Selectivity: There are two main isoforms of arginase, Arg1 and Arg2, which have distinct cellular locations and biological functions. Future studies should investigate whether L-norvaline or its derivatives exhibit any selectivity towards one isoform over the other. Differentiating the effects on Arg1 (cytosolic) versus Arg2 (mitochondrial) could lead to more targeted therapeutic strategies for diseases ranging from cancer to neurodegenerative disorders.

Secondary Enzyme Targets: Research has suggested that L-norvaline may indirectly inhibit other enzymes. For example, it has been proposed to act as an inhibitor of ornithine transcarbamylase and succinate (B1194679) synthetase by mimicking the structure of ornithine. mdpi.com A systematic investigation is needed to confirm and quantify these potential off-target effects and to understand their physiological relevance.

Novel Signaling Pathways: L-norvaline is reported to promote tissue regeneration and muscle growth. nih.gov These effects may not be fully explained by arginase inhibition alone. Future research could explore its impact on anabolic signaling pathways, protein synthesis machinery, and cellular repair mechanisms to provide a more complete picture of its biological activities.

Mechanistic Elucidation in Emerging Biological Systems

The biological effects of this compound are typically studied in mammalian models related to cardiovascular or metabolic research. researchgate.net However, its utility as a chemical probe can be extended to diverse and emerging biological systems to uncover conserved or novel mechanistic principles.

A key area for future investigation is its role in non-mammalian and non-traditional model systems. A notable study investigated the function of arginase in the innate immune response of the earthworm Eisenia andrei. In this system, L-norvaline was used to suppress arginase activity in coelomocytes (immune cells) stimulated by bacterial lipopolysaccharide (LPS), confirming the enzyme's role in invertebrate immunity. mdpi.com This exemplifies how the compound can be used to dissect biological pathways in unconventional models. Future work could explore its effects in systems such as:

The gut microbiome, to understand how arginase inhibition affects microbial metabolism and host-microbe interactions.

Plant biology, to investigate the role of arginine metabolism in plant growth, development, and stress responses.

Other disease models, such as those for asthma or intestinal inflammation, where arginase activity is implicated.

Furthermore, an important mechanistic aspect to elucidate is the prodrug nature of this compound. The ester group must be hydrolyzed for the molecule to become the active arginase inhibitor, L-norvaline. nih.gov The rate and extent of this bioactivation can vary significantly between different biological systems, tissues, and cell types, as has been shown for other esterified inhibitors like N(G)-nitro-L-arginine methyl ester (L-NAME). nih.gov Mechanistic studies are needed to characterize the esterases responsible for this conversion and to understand how factors within a given biological system (e.g., pH, enzyme concentration) influence the delivery and activity of the active compound. nih.gov

Advanced Computational Modeling and Simulation Studies

Computational chemistry provides powerful tools to predict molecular properties, guide synthetic efforts, and explore interactions between small molecules and their biological targets. For this compound, advanced computational studies represent a significant frontier for future research.

Basic computed properties are available from public databases, but more sophisticated modeling can provide deeper insights. nih.gov

Table 1: Selected Computed Properties of this compound

Property Value Source
Molecular Formula C₆H₁₃NO₂ PubChem nih.gov
Molecular Weight 131.17 g/mol PubChem nih.gov
XLogP3-AA 0.5 PubChem nih.gov
Polar Surface Area 52.3 Ų PubChem nih.gov

Future computational research should move beyond static properties and focus on dynamic simulations and predictive modeling:

Molecular Docking and Dynamics: While L-norvaline is known to bind to arginase, detailed molecular dynamics (MD) simulations could elucidate the precise binding mode, the conformational changes involved, and the key residue interactions for both Arg1 and Arg2 isoforms. Such studies could guide the design of new, more potent, or isoform-selective inhibitors.

Virtual Screening: In silico screening of this compound against large databases of protein structures could help identify potential new biological targets beyond the arginase family, providing hypotheses for experimental validation.

Quantum Mechanics (QM) Calculations: QM methods can be used to model reaction mechanisms for the synthesis of this compound. acs.org These calculations can help rationalize reaction outcomes and guide the development of new catalysts or reaction conditions for more efficient and stereoselective syntheses. acs.org

Integration with High-Throughput Screening for Biological Activity Profiling

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. nih.gov Integrating this compound and its derivatives into HTS campaigns is a promising avenue for discovering entirely new functions and therapeutic applications.

Future research in this domain could involve several approaches:

Phenotypic Screening in Model Organisms: HTS platforms using whole organisms, such as the nematode Caenorhabditis elegans, can uncover complex biological effects of a compound. nih.gov Screening this compound in such a system could reveal novel phenotypes related to development, aging, or stress resistance. If a bioactive effect is found, genetic screens can then be employed to identify the underlying molecular target. nih.gov

Cell-Based Assay Screening: Screening the compound against large panels of diverse human cell lines with various genetic backgrounds can provide a broad profile of its bioactivity. This could identify specific cancer cell types that are sensitive to the compound or reveal effects on cellular processes not previously associated with arginase inhibition.

Library Synthesis and Screening: The chemical structure of this compound can serve as a scaffold for the creation of a focused chemical library. By systematically modifying the ester group or the amino acid side chain, a collection of related compounds can be synthesized. Screening this library can establish structure-activity relationships (SAR) and lead to the development of optimized molecules with improved potency, selectivity, or novel biological functions. The identification of complex L-norvaline esters in natural products suggests that this chemical space is biologically relevant. ekb.eg

Q & A

Basic: What established synthetic routes yield high-purity L-Norvaline methyl ester?

Methodological Answer:
L-Norvaline methyl ester is typically synthesized via esterification of L-Norvaline using methanol under acidic catalysis. Key methods include:

  • SOCl₂ or HCl-mediated esterification : Reaction of L-Norvaline with methanol in the presence of SOCl₂ yields ~92.4% product, while HCl gas yields ~83.5% .
  • Ion-exchange resin catalysis : Using macroporous strong acidic cation exchange resins (e.g., D001) improves yield to 85.3% with reduced byproducts .
  • Protecting group strategies : For derivatives like Boc-protected L-Norvaline methyl ester, tert-butoxycarbonyl (Boc) groups are introduced before esterification to prevent side reactions .

Table 1: Synthesis Yield Comparison

MethodCatalystYield (%)Reference
SOCl₂-mediatedSOCl₂92.4
HCl gasHCl83.5
Ion-exchange resinD001 resin85.3

Advanced: How can Response Surface Methodology (RSM) optimize reaction conditions for L-Norvaline methyl ester synthesis?

Methodological Answer:
RSM is a statistical tool to optimize variables (e.g., temperature, catalyst concentration) in esterification. For example, a central composite design (CCD) can model interactions between:

  • Molar ratio (methanol:L-Norvaline)
  • Catalyst concentration (e.g., H₂SO₄, p-toluenesulfonic acid)
  • Reaction time

From biodiesel methyl ester studies (analogous process), optimal conditions often occur at 60–70°C with 1.0–1.5 wt% catalyst .

Table 2: RSM Experimental Design Template (Adapted from )

VariableLow LevelHigh LevelOptimal Level
Methanol:L-Norvaline3:16:14.5:1
Catalyst (wt%)0.51.51.0
Temperature (°C)507065

Basic: What analytical techniques validate the structure and purity of L-Norvaline methyl ester?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms esterification (e.g., methyl ester peak at ~3.6 ppm) and stereochemistry .
  • Mass Spectrometry : Molecular ion peaks at m/z 131 (C₆H₁₃NO₂) align with its molecular weight .
  • Chromatography : HPLC or GC quantifies purity (>95%) and detects byproducts (e.g., unreacted L-Norvaline) .

Table 3: Key Spectral Data

ParameterValue
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
CAS Number29582-96-5

Advanced: How to resolve contradictions in kinetic data for enzyme inhibition by L-Norvaline methyl ester derivatives?

Methodological Answer:
Discrepancies in inhibition constants (e.g., Kᵢ) may arise from assay conditions or enzyme isoforms. To address this:

  • Progress curve analysis : Calculate kᵢₙₐcₜ/Kᵢ using time-dependent inactivation (e.g., 8.9 × 10⁶ M⁻¹s⁻¹ for HNE inhibition) .
  • Control experiments : Compare inhibition across isoforms (e.g., human leukocyte proteinase 3 vs. elastase) .
  • Statistical validation : Use ANOVA to assess parameter significance (e.g., catalyst concentration contributes 77.6% variance in analogous systems) .

Basic: What protocols ensure reproducibility in L-Norvaline methyl ester synthesis?

Methodological Answer:

  • Detailed procedural documentation : Specify solvent drying, stoichiometry, and catalyst activation steps .
  • Quality control : Use internal standards in GC/HPLC and report purity thresholds (e.g., ≥95%) .
  • Data transparency : Share raw spectral data (NMR, MS) and negative results in supplementary materials .

Advanced: How does stereochemistry impact L-Norvaline methyl ester’s reactivity in peptide synthesis?

Methodological Answer:
The (S)-configuration of L-Norvaline methyl ester dictates its:

  • Coupling efficiency : Higher enantiomeric purity (>98:2 3R:3S) reduces racemization during peptide bond formation .
  • Enzyme selectivity : Derivatives like Pro@ZIF-8@ADH/NAD⁺@ysZIF-8 show 15.4× higher acetaldehyde yield in stereospecific biocatalysis .
  • Protecting group compatibility : Boc or Z-groups enhance solubility and reduce side reactions in solid-phase peptide synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.